Ethyl 2-(3-nitropyridin-2-yl)oxyacetate
Description
Ethyl 2-(3-nitropyridin-2-yl)oxyacetate (CAS 136718-78-0) is a nitro-substituted pyridine derivative with the molecular formula C₉H₁₀N₂O₅ and a molecular weight of 226.19 g/mol . Its structure consists of a pyridine ring substituted with a nitro group at the 3-position and an ethoxyacetate group at the 2-position (Figure 1).
Properties
IUPAC Name |
ethyl 2-(3-nitropyridin-2-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-2-15-8(12)6-16-9-7(11(13)14)4-3-5-10-9/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNYNOQAHFLDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403161 | |
| Record name | Ethyl [(3-nitropyridin-2-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136718-78-0 | |
| Record name | Ethyl [(3-nitropyridin-2-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The hydroxyl group of 3-nitropyridin-2-ol acts as a nucleophile, displacing bromide from ethyl bromoacetate in an SN2 mechanism . A base such as potassium carbonate deprotonates the hydroxyl group, enhancing its nucleophilicity. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetone , which stabilize the transition state.
Standard Protocol
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Reactants :
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3-Nitropyridin-2-ol (1.0 equiv)
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Ethyl bromoacetate (1.2 equiv)
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Potassium carbonate (1.5 equiv)
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Solvent : DMF (10 mL/g of substrate)
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Conditions : Reflux at 80°C for 12–16 hours under nitrogen.
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Workup :
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Filtration to remove excess base
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Solvent evaporation under reduced pressure
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Purification via silica gel chromatography (ethyl acetate/hexane, 3:7)
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Critical Parameters
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Base Selection : Stronger bases (e.g., NaH) risk ester hydrolysis, while weaker bases (e.g., K₂CO₃) minimize side reactions.
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Solvent Polarity : DMF outperforms acetone in reaction rate due to better solubility of ionic intermediates.
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Stoichiometry : A 20% excess of ethyl bromoacetate ensures complete conversion of the pyridinol derivative.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction by enhancing molecular collisions, reducing time from hours to minutes.
Optimized Protocol
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Reactants : Same as classical method.
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Solvent : Acetonitrile (lower boiling point for microwave compatibility).
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Purification : Recrystallization from ethanol/water (4:1).
Advantages Over Classical Method
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Time Efficiency : 15 minutes vs. 12 hours.
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Energy Savings : Reduced thermal degradation.
Phase-Transfer Catalysis (PTC)
PTC facilitates reactions between immiscible phases, improving mass transfer and yield.
Procedure
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Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 equiv).
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Solvent System : Water/dichloromethane (1:1).
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Workup : Phase separation, organic layer dried over MgSO₄.
Key Considerations
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Catalyst Loading : >0.1 equiv leads to emulsion formation.
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pH Control : Aqueous phase maintained at pH 9–10 using NaOH.
Comparative Analysis of Methods
| Parameter | Classical | Microwave | PTC |
|---|---|---|---|
| Reaction Time | 12–16 h | 15–20 min | 6 h |
| Yield (%) | 68–75 | 82–88 | 70–78 |
| Energy Consumption | High | Moderate | Low |
| Scalability | Batch | Continuous | Batch |
| Purification Complexity | Moderate | Low | Moderate |
Microwave-assisted synthesis offers the best balance of yield and efficiency, while PTC is preferable for low-energy setups.
Side Reactions and Impurity Profiles
Common Byproducts
Mitigation Strategies
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Temperature Control : Maintaining reflux temperatures ≤80°C minimizes decomposition.
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Stoichiometric Precision : Limiting ethyl bromoacetate to 1.2 equiv reduces di-alkylation.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Industrial-Scale Production
Continuous-Flow Reactors
Cost Analysis
| Component | Cost per kg ($) |
|---|---|
| 3-Nitropyridin-2-ol | 120 |
| Ethyl bromoacetate | 90 |
| Solvent Recovery | 15 |
| Total | 225 |
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-nitropyridin-2-yl)oxyacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Reduction: Ethyl 2-(3-aminopyridin-2-yl)oxyacetate.
Substitution: 2-(3-nitropyridin-2-yl)oxyacetic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Scientific Research Applications
Ethyl 2-(3-nitropyridin-2-yl)oxyacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitroaromatic structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ester group allows it to be hydrolyzed, releasing active metabolites that can further interact with biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Based Derivatives
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (Compound 8a)
- Structure : Nitro group at pyridine 4-position; ketone and ester functionalities.
- Synthesis : Prepared in 50% yield via condensation reactions .
- Key Differences: Nitro position (4 vs. 3 in the target compound) alters electronic effects on the pyridine ring.
Ethyl 2-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]oxyacetate (CAS 1992985-72-4)
- Structure: Cyano and trifluoromethyl groups at pyridine 2- and 5-positions.
- Molecular Weight : 274.20 g/mol .
- Higher molecular weight compared to the target compound (226.19 g/mol).
Ethyl 2-(6-bromo-2-nitropyridin-3-yloxy)acetate (CAS 443956-09-0)
- Structure : Bromo and nitro substituents at pyridine 6- and 2-positions.
- Molecular Weight : 305.08 g/mol .
- Key Differences :
- Bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura).
- Increased steric hindrance compared to the target compound.
Ethyl 2-(3-nitropyridin-2-yl)acetate (CAS 154078-83-8)
Coumarin-Based Derivatives
Ethyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxyacetate (CAS 307548-03-4)
- Structure : Coumarin core with a 3-nitrophenyl substituent.
- Molecular Weight : 369.32 g/mol .
- Key Differences :
- Extended aromatic system (coumarin) enables fluorescence and photochemical applications.
- Nitrophenyl group introduces additional conjugation pathways.
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate
Substituent Effects on Properties
Biological Activity
Ethyl 2-(3-nitropyridin-2-yl)oxyacetate is a compound notable for its unique nitroaromatic structure, which contributes to its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
The presence of the nitro group (–NO₂) on the pyridine ring enhances the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to undergo bioreduction, leading to the formation of reactive intermediates. These intermediates can interact with various cellular components, triggering different biological effects. The ester group in the compound allows for hydrolysis, releasing active metabolites that may further interact with biological targets.
Antimicrobial Activity
Preliminary studies have indicated that compounds containing nitropyridine moieties often exhibit antimicrobial properties . This compound has shown potential against various bacterial strains, suggesting its use as a candidate for developing new antimicrobial agents.
Anticancer Properties
Research has highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HepG2 | 21.00 | Induction of apoptosis |
| MCF-7 | 26.10 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.
Anti-inflammatory Effects
The nitro group in this compound may also contribute to its anti-inflammatory properties. Studies indicate that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies and Research Findings
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Study on Antimicrobial Activity :
A recent investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent . -
Anticancer Study :
In a study evaluating various nitroaromatic compounds, this compound was found to significantly reduce cell viability in HepG2 and MCF-7 cell lines through mechanisms involving oxidative stress and apoptosis . -
Anti-inflammatory Research :
Research focused on the anti-inflammatory effects demonstrated that treatment with this compound reduced pro-inflammatory cytokines in vitro, suggesting its potential application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
